Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc
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Description
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc, also known as this compound, is a useful research compound. Its molecular formula is C13H22N4O and its molecular weight is 250.346. The purity is usually 95%.
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Scientific Research Applications
Overview of Maraviroc in HIV-1 Infection Management
Maraviroc, a CCR5 co-receptor antagonist, is primarily studied and used in the treatment of CCR5-tropic HIV-1 infection. It functions by inhibiting the entry of the virus into human cells, thus playing a critical role in antiretroviral therapy. The efficacy of Maraviroc has been demonstrated in both treatment-experienced and treatment-naïve patients with CCR5-tropic HIV-1 infection. It has shown good virological and immunological efficacy over 48 and 96 weeks in various studies, indicating its potential for long-term management of HIV-1 infection. Additionally, Maraviroc's role extends to patients with high cardiovascular risk or co-infections, such as tuberculosis or hepatitis, suggesting its versatile applications beyond basic HIV-1 management (C. Perry, 2010; J. Parra et al., 2011).
Resistance and Pharmacokinetics
Research into Maraviroc's resistance and pharmacokinetics reveals low resistance levels primarily related to the presence of CXCR4 tropism HIV-1 infections or mutations in the V3 region of glycoprotein 120. The need for tropism testing before considering Maraviroc as an alternate drug in HIV-1-infected patients underscores the importance of understanding viral resistance mechanisms and ensuring the drug's efficacy (J. Emmelkamp & J. Rockstroh, 2008). Moreover, Maraviroc's favorable pharmacokinetic and safety profiles highlight its potential as a critical component of antiretroviral therapy, especially in patients with specific comorbidities.
Properties
IUPAC Name |
[4-(8-azabicyclo[3.2.1]octan-3-yl)-5-propan-2-yl-1,2,4-triazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-8(2)13-16-15-12(7-18)17(13)11-5-9-3-4-10(6-11)14-9/h8-11,14,18H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYSKZZVODVGAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675792 |
Source
|
Record name | [4-(8-Azabicyclo[3.2.1]octan-3-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856703-83-8 |
Source
|
Record name | [4-(8-Azabicyclo[3.2.1]octan-3-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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